4-Nitrocinnamic acid

Beschreibung

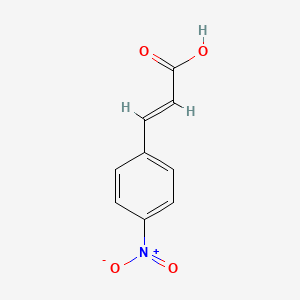

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its versatile structure, featuring a carboxylic acid, an alkene, and a nitro group, allows for a wide range of chemical modifications. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details the most common and efficient synthetic routes, the Knoevenagel condensation and the Perkin reaction, and provides comprehensive protocols for each. Furthermore, this guide outlines the analytical techniques used for its characterization, including spectroscopic and thermal methods, and presents the corresponding data in a clear and structured format. The inclusion of detailed experimental workflows and reaction pathway diagrams aims to provide researchers with the practical knowledge required for the successful synthesis and analysis of this important chemical compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two well-established named reactions: the Knoevenagel condensation and the Perkin reaction. Both methods involve the condensation of 4-nitrobenzaldehyde with a suitable active methylene compound or an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated to form a new carbon-carbon double bond. For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine and piperidine.

Experimental Protocol: Knoevenagel Condensation

-

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 0.015 mol of 4-nitrobenzaldehyde and 0.02 mol of malonic acid in 5 mL of pyridine.[1]

-

To this solution, add 0.15 mL of piperidine.[1]

-

Heat the reaction mixture to reflux at 70°C for 5 hours.[1]

-

After cooling the mixture, add 5 mL of concentrated HCl and 40 mL of cold water.[1]

-

The solid product will precipitate out of the solution.

-

Collect the solid by suction filtration and wash it with cold water.[1]

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Perkin Reaction

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid. It involves the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid. For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with acetic anhydride and an alkali acetate salt.

Experimental Protocol: Perkin Reaction

-

Materials:

-

4-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium bicarbonate solution

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Ethanol

-

-

Procedure:

-

In an Erlenmeyer flask, combine 0.05 mole of 4-nitrobenzaldehyde, 0.073 mole of acetic anhydride, and 0.03 mole of anhydrous sodium acetate.

-

Heat the mixture in a sonicator for 60 minutes at 70°C.

-

After the reaction is complete, add 25 mL of distilled water to the reaction mixture in a round-bottom flask.

-

Add saturated sodium bicarbonate solution until the pH is basic.

-

Distill the mixture to remove any unreacted benzaldehyde.

-

Cool the residue and filter it using a vacuum pump.

-

Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring.

-

Cool the mixture to allow the this compound to precipitate.

-

Filter the solid product with a vacuum pump and rinse with distilled water.

-

Recrystallize the product from a 3:1 mixture of distilled water and ethanol.

-

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and structural properties. These include spectroscopic methods and thermal analysis.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Proton | 8.25 | d | Ar-H |

| 7.95 | d | Ar-H | |

| 7.80 | d | =CH-Ar | |

| 6.70 | d | -CH= | |

| 12.7 (broad s) | s | -COOH |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |

| Carbon | 167.0 | C=O |

| 147.9 | Ar-C-NO₂ | |

| 141.3 | Ar-C | |

| 140.7 | =CH-Ar | |

| 129.3 | Ar-CH | |

| 123.9 | -CH= | |

| 123.6 | Ar-CH |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3100 - 2500 (broad) |

| C-H stretch (aromatic) | 3080 |

| C=O stretch (carboxylic acid) | 1695 |

| C=C stretch (alkene) | 1640 |

| C=C stretch (aromatic) | 1600, 1425 |

| N-O stretch (nitro group) | 1515 (asymmetric), 1345 (symmetric) |

| C-H bend (trans-alkene) | 980 |

2.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λmax is the wavelength at which the maximum absorption of light occurs.

| Parameter | Value |

| λmax | 310 nm |

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition of this compound.

| Parameter | Value |

| Decomposition Onset | ~290 °C |

| Major Mass Loss | 290 - 400 °C |

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion of this compound.

| Parameter | Value |

| Melting Point (Tₘ) | ~286 °C |

| Enthalpy of Fusion (ΔHբ) | Data not readily available in the searched literature. |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Perkin Reaction Pathway

Caption: Perkin reaction pathway for the synthesis of this compound.

Knoevenagel Condensation Pathway

References

4-Nitrocinnamic acid CAS number and molecular formula

An In-Depth Technical Guide to 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in research and development, particularly in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and notable biological activities, presenting the information in a structured format for ease of reference and use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as p-nitrocinnamic acid, is a derivative of cinnamic acid distinguished by a nitro group at the para-position of the phenyl ring.[1][2] This substitution significantly influences its chemical and biological characteristics.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| CAS Number | 619-89-6 | [1][2][3] |

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Synonyms | p-Nitrocinnamic acid, 3-(4-Nitrophenyl)acrylic acid |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow crystalline solid/powder | |

| Melting Point | 288-291 °C | |

| Solubility | Sparingly soluble in water | |

| InChI Key | XMMRNCHTDONGRJ-ZZXKWVIFSA-N |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established organic reactions. Below are detailed protocols for two common methods: the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation Method

This method involves the reaction of p-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Materials:

-

p-Nitrobenzaldehyde (0.01 mol, 1.51 g)

-

Malonic acid (0.01 mol, 1.04 g)

-

Absolute ethanol (30 mL)

-

Pyridine (approx. 3 mL)

-

Concentrated Hydrochloric Acid

-

Distilled water

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Suction filtration apparatus

-

Beakers

Procedure:

-

Combine p-nitrobenzaldehyde and an equimolar amount of malonic acid in a 50 mL round-bottom flask.

-

Add 30 mL of absolute ethanol as a solvent.

-

Stir the mixture and heat to reflux at 85°C until all solids dissolve.

-

Add approximately 3 mL of pyridine to the reaction mixture.

-

Continue stirring at reflux for about 8 hours, during which a light yellow solid will precipitate.

-

Cool the mixture to room temperature.

-

Collect the crude product by suction filtration.

-

To purify, dissolve the crude product in a dilute sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the purified this compound.

-

Collect the purified crystals by suction filtration, wash with cold distilled water, and dry. Recrystallization from ethanol can be performed for higher purity.

Perkin Reaction Method

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids like this compound through the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt.

Materials:

-

4-Nitrobenzaldehyde

-

Acetic anhydride

-

Sodium acetate (freshly fused)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine 4-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate.

-

The mixture is heated under reflux for several hours (typically 5-10 hours) at a high temperature (around 180°C).

-

After the reaction is complete, the mixture is cooled and poured into water to hydrolyze the excess acetic anhydride.

-

The precipitated crude this compound is then collected by filtration.

-

Purification is achieved by dissolving the crude product in a sodium carbonate solution, followed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to re-precipitate the purified acid.

-

The final product is collected by filtration, washed with water, and dried.

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Applications in Drug Development and Biological Systems

This compound and its derivatives have garnered attention for their diverse pharmacological activities.

Table 3: Reported Biological Activities of this compound and Derivatives

| Activity | Description | Reference |

| Xanthine Oxidase Inhibition | This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests its potential for development as a therapeutic agent for hyperuricemia and gout. | |

| Antimicrobial Activity | Cinnamic acid derivatives, including the 4-nitro substituted compound, have demonstrated antimicrobial properties. They can inhibit the growth of various bacteria and fungi. Some derivatives have been shown to interfere with quorum sensing in bacteria, a key process in biofilm formation and virulence. | |

| Antioxidant Properties | The chemical structure of cinnamic acid derivatives allows them to act as antioxidants by scavenging free radicals. This property is beneficial in combating oxidative stress-related diseases. | |

| Urease Inhibition | Metal complexes synthesized from this compound have shown significant inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. | |

| Anticancer Potential | Cinnamic acid and its derivatives have been investigated for their anticancer effects, showing activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation. |

Involvement in Cellular Signaling Pathways

While direct studies on this compound are emerging, the broader class of cinnamic acid derivatives is known to modulate key cellular signaling pathways. This provides a logical framework for investigating the specific mechanisms of the 4-nitro derivative.

Cinnamic acid derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway . This pathway is a central regulator of inflammation and immune responses. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a compound of considerable interest due to its accessible synthesis and a wide spectrum of biological activities. The detailed protocols and compiled data in this guide are intended to support further research and development efforts. Its potential as a scaffold for novel therapeutics, particularly in the areas of anti-inflammatory and anti-hyperuricemic agents, warrants continued investigation. The provided experimental and conceptual frameworks serve as a valuable resource for scientists and professionals in the field.

References

Spectroscopic Analysis of 4-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, including comprehensive data tables and the experimental protocols utilized for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here was obtained for trans-4-Nitrocinnamic acid.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) identifies the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. The spectrum for this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.40 - 8.18 | Multiplet | - | 2H | Ar-H (ortho to NO₂) |

| 8.09 - 7.90 | Multiplet | - | 2H | Ar-H (meta to NO₂) |

| 7.68 | Doublet | 15.9 | 1H | α-CH=CH -Ar |

| 6.73 | Doublet | 16.2 | 1H | HOOC-CH =CH |

| Table 1: ¹H NMR Spectroscopic Data for this compound.[1] |

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectrum for this compound was recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 167.03 | C =O (Carboxylic Acid) |

| 147.96 | Ar-C -NO₂ |

| 141.34 | α-C H=CH-Ar |

| 140.75 | Ar-C (ipso) |

| 129.29 | Ar-C H (meta to NO₂) |

| 123.93 | Ar-C H (ortho to NO₂) |

| 123.61 | HOOC-C H=CH |

| Table 2: ¹³C NMR Spectroscopic Data for this compound.[1] |

NMR Experimental Protocol

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[3] The solid may be first dissolved in a small vial before being transferred to the NMR tube to ensure complete dissolution.[2]

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument. For ¹H NMR, the spectrometer operates at the respective frequency (e.g., 300 MHz), and for ¹³C NMR, it operates at a corresponding lower frequency (e.g., 75 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A reference standard, such as tetramethylsilane (TMS), may be used to calibrate the chemical shift scale to 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of solid this compound can be obtained using techniques such as a Potassium Bromide (KBr) pellet or a Nujol mull.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1640 | C=C Stretch | Alkene |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1520 | N-O Asymmetric Stretch | Nitro Group |

| ~1345 | N-O Symmetric Stretch | Nitro Group |

| ~980 | =C-H Bend (out-of-plane) | trans-Alkene |

| Table 3: Key IR Absorption Bands for this compound. |

IR Experimental Protocol

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet press.

-

A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

-

The pellet is placed in a sample holder in the IR spectrometer for analysis.

Sample Preparation (Nujol Mull Method):

-

A small amount (5-10 mg) of finely ground this compound is placed on a salt plate (e.g., KBr or NaCl).

-

A drop of Nujol (mineral oil) is added, and the mixture is ground together to create a uniform paste, or mull.

-

The mull is then spread as a thin film between two salt plates.

-

The "sandwich" is mounted in the spectrometer for analysis. Note that the Nujol itself has characteristic C-H absorption bands that will appear in the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid sample like this compound.

References

The Multifaceted Biological Activities of 4-Nitrocinnamic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of the naturally occurring trans-cinnamic acid, and its synthetic analogues have emerged as a versatile scaffold in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and, consequently, its biological activity. This technical guide provides an in-depth overview of the diverse pharmacological effects of this compound and its ester, amide, and hydrazone derivatives. It consolidates quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, details key experimental protocols for their evaluation, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and have long been recognized for their therapeutic properties.[1] The synthetic modification of the cinnamic acid backbone has led to the development of numerous compounds with enhanced biological efficacy.[1] Among these, this compound stands out due to the profound impact of the para-substituted nitro group on its chemical reactivity and biological interactions. This guide explores the significant anticancer, antimicrobial, and anti-inflammatory potential of this compound and its key derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | A-549 (Lung) | > 25 | [2] |

| This compound amide derivative 1 | A-549 (Lung) | 10 - 18 | [2] |

| This compound amide derivative 2 | A-549 (Lung) | 10 - 18 | [2] |

| This compound amide derivative 3 | A-549 (Lung) | > 25 | |

| Cinnamic acid amide derivative 4 | MCF-7 (Breast) | 3.26 | |

| Cinnamic acid amide derivative 4 | HL60 (Leukemia) | 8.09 | |

| Cinnamic acid amide derivative 4 | A549 (Lung) | 9.34 | |

| Phenyl amide cinnamate | MCF-7 (Breast) | - | |

| p-Methoxy phenyl amide cinnamate | MCF-7 (Breast) | - | |

| Octyl amide cinnamate | MCF-7 (Breast) | - |

Note: The specific structures of the amide derivatives are detailed in the cited references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a range of 1 to 100 µM) and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The introduction of the nitro group often enhances the antimicrobial potency compared to the parent cinnamic acid.

Quantitative Antimicrobial Data

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | |

| Isopropyl 2-nitrocinnamate | Candida spp. | 513.52 µM | |

| Perillyl 2-nitrocinnamate | Candida spp. | 390.99–781.98 µM | |

| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 µmol/mL | |

| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 µmol/mL | |

| Cinnamic acid amide derivative 1 | Staphylococcus aureus | 1-4 | |

| Cinnamic acid amide derivative 2 | Enterococcus spp. | 1-4 | |

| Nitro-substituted hydrazone 1 | Mycobacterium tuberculosis H37Rv | 0.78-6.25 | |

| Nitro-substituted hydrazone 2 | Mycobacterium tuberculosis H37Rv | 1 |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Cinnamic acid derivatives can inhibit this pathway at various points.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages or by quantifying the reduction in pro-inflammatory cytokine levels.

| Compound | Assay | Cell Line | Inhibition | Reference |

| Nicotinic acid hydrazide derivative (m-nitro) | Carrageenan-induced paw edema | - | 37.29% at 20 mg/kg | |

| N-...-acetohydrazide derivative (p-nitro) | Carrageenan-induced paw edema | - | 63.2% at 50 mg/kg | |

| Hydrazone derivative 27h | Carrageenan-induced paw edema | - | 64.0% |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Other Biological Activities

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can lead to hyperuricemia and gout. It exhibits a noncompetitive and reversible inhibition mechanism with an IC50 value of 23.02 ± 0.12 µmol/L.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate xanthine.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution, and the test compound (this compound derivative).

-

Enzyme Addition: Initiate the reaction by adding xanthine oxidase solution.

-

Absorbance Measurement: Monitor the change in absorbance at 295 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Synthesis of this compound and Its Derivatives

A general overview of the synthesis of this compound and its conversion to key derivatives is presented below.

Synthesis of this compound

This compound is commonly synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine.

Synthesis of this compound Esters

Esters are typically prepared through Fischer esterification, where this compound is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis of this compound Amides

Amides can be synthesized by first converting this compound to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an appropriate amine.

Synthesis of this compound Hydrazones

Hydrazones are synthesized from the corresponding hydrazides. This compound is first converted to its ester, which then reacts with hydrazine hydrate to form the hydrazide. The hydrazide is subsequently condensed with an aldehyde or ketone to yield the final hydrazone.

Conclusion

This compound and its derivatives represent a class of compounds with significant and diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design and development of novel therapeutic agents with improved potency and selectivity. This technical guide provides a foundational resource to aid researchers in navigating the existing literature and designing future studies to unlock the full therapeutic potential of this promising class of molecules.

References

Solubility of 4-Nitrocinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitrocinnamic acid in various organic solvents. Due to a lack of extensive published quantitative data for this compound, this document focuses on providing a robust framework for its solubility determination. This includes a detailed experimental protocol, a discussion of the key factors influencing its solubility, and, for illustrative purposes, a summary of solubility data for the parent compound, trans-cinnamic acid.

Introduction to this compound and its Solubility

This compound is a derivative of cinnamic acid characterized by the presence of a nitro group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties, including its solubility. Generally, this compound is described as a yellow crystalline solid with moderate solubility in polar organic solvents and limited solubility in water. Its solubility behavior is a critical parameter in various applications, including organic synthesis, pharmaceutical research, and materials science, as it governs reaction kinetics, crystallization, and bioavailability.

The polarity introduced by the nitro group and the carboxylic acid functionality, combined with the nonpolar aromatic ring and carbon-carbon double bond, results in a molecule with a nuanced solubility profile that is highly dependent on the nature of the solvent.

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by a combination of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a foundational understanding.

Key Factors Include:

-

Polarity: The nitro and carboxylic acid groups make this compound a polar molecule. It is therefore expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and dimethyl sulfoxide (DMSO) are likely to be effective solvents.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities, particularly protic solvents (e.g., alcohols), can form strong interactions with the solute, enhancing solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors.

-

Aromatic Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions with aromatic solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the solvent-solvent interactions.

-

Crystalline Structure: The arrangement of molecules in the solid-state (crystal lattice) affects the energy required to break the solute-solute interactions. Different polymorphs of this compound may exhibit different solubilities.

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

A reliable and commonly used method for determining the solubility of a solid in a liquid is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven

-

Spectrophotometer (if using spectroscopic analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (also pre-heated) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent until a constant weight of the solid residue is achieved.

-

Weigh the vial with the dry solid residue.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated by difference.

-

-

Spectroscopic Analysis (e.g., UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. The solubility can then be calculated by taking the dilution factor into account.

-

-

-

Data Calculation and Expression:

-

The solubility can be expressed in various units:

-

Mole fraction (x): moles of solute / (moles of solute + moles of solvent)

-

Mass fraction (w): mass of solute / (mass of solute + mass of solvent)

-

Grams of solute per 100 g of solvent: (mass of solute / mass of solvent) * 100

-

-

Caption: Experimental workflow for solubility determination.

Solubility Data of trans-Cinnamic Acid (Illustrative Example)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | ~23 |

| Ethanol | 25 | Very soluble |

| Acetone | 25 | Soluble |

| Benzene | 25 | Soluble |

| Chloroform | 15 | ~5.9 |

| Diethyl Ether | 25 | Soluble |

| Water | 25 | ~0.05 |

Note: The terms "soluble" and "very soluble" are qualitative and indicate a high degree of solubility. The exact quantitative values would need to be determined experimentally.

Conclusion

This technical guide has outlined the key considerations for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided experimental protocol offers a clear and reliable method for researchers to generate this crucial information. The factors influencing solubility have been detailed to aid in solvent selection and the interpretation of experimental results. The illustrative data for trans-cinnamic acid serves as a template for the presentation of newly acquired solubility data for this compound. Further experimental investigation is necessary to build a comprehensive solubility profile for this compound, which will be invaluable for its application in scientific and industrial research.

The Multifaceted Mechanisms of 4-Nitrocinnamic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid (4-NCA), a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a compound of significant interest in various biological contexts. This technical guide provides a comprehensive overview of the current understanding of 4-NCA's mechanisms of action, focusing on its roles as an enzyme inhibitor, an antimicrobial agent, and a potential anticancer compound. This document synthesizes quantitative data, details experimental methodologies for key assays, and visualizes complex biological pathways and workflows to serve as a vital resource for researchers in pharmacology, biochemistry, and drug discovery.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. The introduction of a nitro group at the para position of the cinnamic acid backbone, to form this compound, significantly modifies its electronic and steric properties, leading to distinct biological activities. This guide delves into the molecular interactions and cellular consequences of 4-NCA exposure in various biological systems, providing a foundational understanding for future research and development.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes, suggesting its potential therapeutic applications in conditions associated with the upregulation of these enzymes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. 4-NCA has been shown to be an effective inhibitor of tyrosinase.

Mechanism of Action: Studies have indicated that this compound acts as a static quencher of tyrosinase, suggesting the formation of a stable complex between the inhibitor and the enzyme. This interaction is likely to occur at the enzyme's active site, preventing the binding of its natural substrates, L-tyrosine and L-DOPA. The electron-withdrawing nature of the nitro group on the phenyl ring is believed to play a crucial role in its inhibitory activity.

Caption: Static quenching of tyrosinase by this compound.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout.

Mechanism of Action: this compound has been identified as a reversible and noncompetitive inhibitor of xanthine oxidase.[1] This indicates that 4-NCA binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[1] Molecular docking studies suggest that 4-NCA binds to a location at the bottom of the enzyme, outside the catalytic center, through the formation of hydrogen bonds and van der Waals forces.[1][2] In vivo studies in mice have confirmed that this inhibition leads to a significant reduction in serum uric acid levels.[1]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori.

Mechanism of Action: While detailed kinetic studies for 4-NCA are not as extensively published, it is proposed that this compound can act as a urease inhibitor by physically blocking the active site of the enzyme. This prevents the substrate, urea, from accessing the catalytic nickel ions, thereby inhibiting its hydrolysis.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The precise mechanism of antimicrobial action for 4-NCA is not fully elucidated but is believed to be linked to the presence of the nitroaromatic group. A widely accepted model for nitroaromatic antimicrobial compounds involves their intracellular reduction. This process generates highly reactive and toxic intermediates, such as nitroso and superoxide radicals. These reactive species can then cause widespread cellular damage by reacting with and damaging critical macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Proposed pathway for the antimicrobial action of 4-NCA.

Potential Anticancer Activity

While research on the specific anticancer mechanisms of this compound is still in its early stages, studies on the broader class of cinnamic acids provide a strong foundation for its potential in this area. Cinnamic acid itself has been shown to induce apoptosis and DNA damage in melanoma cells.

Proposed Mechanism of Action: It is hypothesized that 4-NCA, like other cinnamic acid derivatives, may exert anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. This could be triggered by the generation of intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic signaling cascades. Key pathways that are often implicated in the anticancer effects of cinnamic acids include the modulation of Bcl-2 family proteins and the activation of caspases. However, further research is required to specifically delineate the signaling pathways affected by this compound in cancer cells.

Caption: Hypothesized apoptotic pathway induced by 4-NCA in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition Data

| Enzyme | Organism/Source | Inhibition Type | IC50 (µmol/L) | Ki (µM) | Reference |

| Tyrosinase | Mushroom | Static Quenching | Not specified | Not specified | |

| Xanthine Oxidase | Not specified | Reversible, Noncompetitive | 23.02 ± 0.12 | Not specified | |

| Urease | Jack Bean | Not specified | Not specified | Not specified |

Table 2: Antimicrobial Activity Data

| Microorganism | Strain | MIC (µM) | Reference |

| Bacillus subtilis | IFO 3009 | 891 | |

| Escherichia coli | IFO 3301 | 794 |

Detailed Experimental Protocols

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methodologies used for screening tyrosinase inhibitors.

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted with phosphate buffer).

-

-

Assay Procedure:

-

In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the 4-NCA solution at various concentrations, and 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

A control reaction is performed without the inhibitor.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Experimental workflow for the tyrosinase inhibition assay.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is based on the method for determining XO inhibitory activity.

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 70 mM, pH 7.5).

-

Xanthine Oxidase solution (e.g., 0.1 U/mL in phosphate buffer).

-

Xanthine solution (substrate, e.g., 150 µM in phosphate buffer).

-

This compound stock solution (dissolved in DMSO and diluted with phosphate buffer).

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add 25 µL of the 4-NCA solution at various concentrations.

-

Add 25 µL of the xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Start the reaction by adding 150 µL of the xanthine solution.

-

Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition as described for the tyrosinase assay.

-

Determine the IC50 value. For kinetic analysis (e.g., Lineweaver-Burk plot), the assay is repeated with varying concentrations of both the substrate and the inhibitor to determine the inhibition type (competitive, noncompetitive, etc.) and the inhibition constant (Ki).

-

Urease Inhibition Assay (Spectrophotometric - Indophenol Method)

This protocol measures the production of ammonia from urea hydrolysis.

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 100 mM, pH 7.4) containing EDTA.

-

Urea solution (e.g., 100 mM in buffer).

-

Jack Bean Urease solution (e.g., 10 U/mL in buffer).

-

Phenol Reagent (e.g., phenol and sodium nitroprusside).

-

Alkali Reagent (e.g., sodium hypochlorite and sodium hydroxide).

-

This compound stock solution.

-

-

Assay Procedure:

-

Add 25 µL of the urease solution and 25 µL of the 4-NCA solution at various concentrations to a 96-well plate.

-

Pre-incubate at 37°C for 15 minutes.

-

Add 50 µL of the urea solution to start the reaction and incubate for 30 minutes at 37°C.

-

Stop the reaction and develop the color by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

Measure the absorbance at 630 nm.

-

-

Data Analysis:

-

The amount of ammonia produced is proportional to the absorbance.

-

Calculate the percentage of inhibition and the IC50 value as previously described.

-

Conclusion and Future Directions

This compound exhibits a range of biological activities, with its mechanisms of action primarily centered around enzyme inhibition and the generation of reactive intermediates. The well-documented inhibitory effects on tyrosinase and xanthine oxidase present clear opportunities for its development as a therapeutic agent for hyperpigmentation and hyperuricemia, respectively. Its antimicrobial properties suggest potential applications in combating bacterial infections, although the precise molecular targets need further investigation. The anticancer potential of 4-NCA is an emerging area of research, with initial hypotheses pointing towards the induction of apoptosis.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in the antimicrobial and anticancer activities of this compound.

-

Conducting more extensive in vivo studies to validate the therapeutic efficacy and assess the safety profile of 4-NCA for its various biological activities.

-

Optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets.

This guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary methodological framework to advance our understanding of this promising compound.

References

Potential Research Applications of 4-Nitrocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a wide array of potential research applications. Its unique chemical structure, featuring a nitro group on the phenyl ring, imparts distinct electronic properties that underpin its utility in diverse scientific fields. This technical guide provides a comprehensive overview of the synthesis, key biological activities, and material science applications of this compound. We delve into its potential as an anticancer, antimicrobial, and enzyme inhibitory agent, presenting available quantitative data and detailed experimental protocols. Furthermore, this guide explores its role in organic synthesis and material science, particularly in the development of photoactive materials. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in drug discovery, material science, and chemical synthesis, by highlighting the multifaceted potential of this compound.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their broad spectrum of biological activities and applications in materials science.[1] this compound, a prominent member of this family, is characterized by the presence of a nitro group at the para position of the phenyl ring. This electron-withdrawing group significantly influences the molecule's reactivity and biological interactions, making it a subject of interest for various research endeavors. This guide aims to provide an in-depth exploration of the potential research applications of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Knoevenagel condensation reaction.[1] This reaction involves the condensation of p-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

p-Nitrobenzaldehyde

-

Malonic acid

-

Absolute ethanol

-

Pyridine

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Suction filtration apparatus

Procedure:

-

In a 50 mL round bottom flask, combine 0.01 mol (1.51 g) of p-nitrobenzaldehyde and 0.01 mol (1.04 g) of malonic acid.[1]

-

Add 30 mL of absolute ethanol as a solvent.[1]

-

Set up the apparatus for reflux with continuous stirring.

-

Heat the mixture to 85°C. Once all solids have dissolved, add approximately 3 mL of pyridine to the reaction mixture.[1]

-

Continue to stir and reflux the mixture for about 8 hours. A light yellow solid will precipitate out of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the crude product by suction filtration.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Pharmaceutical and Biological Applications

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Anticancer Activity

While specific IC50 values for this compound against various cancer cell lines are not extensively reported in the readily available literature, studies on cinnamic acid derivatives suggest that they can induce apoptosis and inhibit tumor growth. The anticancer activity is often attributed to the modulation of various signaling pathways. The presence of the nitro group can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological targets.

Signaling Pathway Implicated in Anticancer Activity of Cinnamic Acid Derivatives:

Cinnamic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. One of the key pathways involved is the NF-κB signaling pathway, which plays a crucial role in inflammation and tumorigenesis. By inhibiting this pathway, cinnamic acid derivatives can downregulate the expression of genes involved in cell survival and proliferation.

Antimicrobial Activity

This compound has shown inhibitory activity against various microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial efficacy.

| Microorganism | MIC (µM) | Reference |

| Bacillus subtilis IFO 3009 | 891 | |

| Escherichia coli IFO 3301 | 794 |

3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial or fungal inoculum

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the microbial suspension.

-

Include a growth control well (medium and inoculum without the test compound) and a sterility control well (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes with therapeutic relevance.

3.3.1. Urease Inhibition

This compound and its metal complexes have demonstrated significant urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori. The inhibition is thought to occur by the compound blocking the active site of the enzyme.

3.3.2. Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the pathogenesis of gout. It exhibits a noncompetitive and reversible inhibition mechanism.

| Enzyme | IC50 (µmol/L) | Inhibition Type | Reference |

| Xanthine Oxidase | 23.02 ± 0.12 | Noncompetitive, Reversible |

3.3.3. Tyrosinase Inhibition

This compound has also been shown to have inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the cosmetic industry for skin lightening and treating hyperpigmentation disorders.

Material Science Applications

The photoreactive nature and electronic properties of this compound make it a valuable component in the development of advanced materials.

Photoreactive Materials

The cinnamic acid moiety is a well-known photoreactive group. Upon exposure to UV light, it can undergo [2+2] cycloaddition to form cyclobutane rings, leading to cross-linking of polymers. This property is utilized in the preparation of photoresists and hydrogels. For instance, pullulan gels embedded with protein biomacromolecules have been prepared using pullulan-4-nitrocinnamic acid grafts, where cross-linking is initiated by UV light.

Electronic Chemicals

This compound has potential applications in the field of electronic chemicals as a modifier for semiconductor materials, an additive for electronic packaging materials, and in the formulation of liquid crystal materials and sensors. Its incorporation can enhance the thermal and chemical stability of these materials.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled to form azo dyes. The carboxylic acid and the double bond also offer multiple sites for chemical modification.

Corrosion Inhibition

Organic compounds containing heteroatoms and π-electrons, such as this compound, can act as effective corrosion inhibitors for metals in acidic media. While specific quantitative data for this compound is not extensively detailed in the provided search results, the general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Conclusion

This compound is a compound with a rich and diverse range of potential research applications. Its utility spans from the development of new therapeutic agents to the fabrication of advanced materials. The presence of the nitro group significantly influences its biological activity and chemical reactivity, making it an attractive scaffold for further investigation and modification. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and unlock the full potential of this versatile molecule. Further research is warranted to fully elucidate its mechanisms of action in various biological systems and to optimize its performance in material science applications.

References

4-Nitrocinnamic Acid: A Comprehensive Material Safety Data Sheet Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the material safety data for 4-Nitrocinnamic acid (CAS No: 619-89-6). The information has been compiled and synthesized from multiple safety data sheets to offer a comprehensive overview for professionals in research and development. This document focuses on presenting quantitative data, outlining emergency procedures, and visualizing safety workflows to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as p-nitrocinnamic acid, is a yellow crystalline powder.[1][2][3] It is utilized in laboratory settings for chemical synthesis, including as a precursor for dyes and pharmaceuticals.[1] It is characterized by the presence of a nitro group and a carboxylic acid group on a cinnamic acid backbone.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Synonyms | p-Nitrocinnamic acid, 3-(4-Nitrophenyl)acrylic acid | |

| CAS Number | 619-89-6 | |

| EC Number | 210-617-9 | |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol | |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Yellow crystalline powder/solid | |

| Odor | Odorless / Slight odor | |

| Melting Point | 289 °C (decomposes) | |

| ~290 °C | ||

| 200-202 °C | ||

| Boiling Point | 346.0 °C at 760 mmHg | |

| Solubility | Insoluble or sparingly soluble in water | |

| Density | 1.4 g/cm³ | |

| Flash Point | 153.9 °C |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. However, a general consensus points towards irritation and potential toxicity. It is crucial for researchers to handle this chemical with appropriate caution, recognizing the potential for skin, eye, and respiratory irritation. Some data also indicates it should be investigated as a potential mutagen.

Table 3: GHS Hazard Classification Summary

| Hazard Class | Hazard Category | Hazard Statement | References |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

Note: One supplier classifies the substance as not hazardous according to GHS criteria. Given the conflicting data, it is prudent to handle the substance as potentially hazardous.

Toxicological and Ecological Information

Toxicological data for this compound is limited, with most safety data sheets stating that its properties have not been thoroughly investigated. This lack of comprehensive data underscores the need for cautious handling and minimization of exposure.

Table 4: Acute Toxicity Data

| Type of Test | Route of Exposure | Species | Dose/Duration | Toxic Effects Noted | Reference |

|---|---|---|---|---|---|

| LD - Lethal dose | Intraperitoneal | Mouse | >250 mg/kg | Changes in motor activity, ataxia, rigidity |

| DNA repair | Not Applicable | Bacteria - Bacillus subtilis | 500 µ g/disc | Not specified | |

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not available in the reviewed safety data sheets. The provided information is limited to the test type, species, and dose. Researchers requiring detailed methodologies would need to consult the primary toxicological literature.

Ecological Information

There is no specific data available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound. It should not be allowed to enter drains, waterways, or soil to prevent potential environmental contamination.

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical. The following procedures are recommended based on a synthesis of available MSDS information.

Handling, Storage, and Spill Management

Proper handling and storage are essential to minimize risk. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Table 5: Exposure Controls and Personal Protection

| Control Parameter | Specification | Reference |

|---|---|---|

| Engineering Controls | Use in a well-ventilated area. Facilities should have an eyewash fountain and safety shower. | |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate. | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent when dust is generated. |

| Occupational Exposure Limits | OSHA PEL: Not availableNIOSH REL: Not availableACGIH TLV: Not available | |

Accidental Release Measures

In case of a spill, a systematic approach should be taken to contain and clean the material safely.

Storage and Incompatibilities

-

Storage Conditions : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from sources of ignition.

-